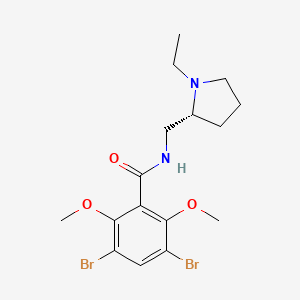

5-Chloro-4-methoxy-2-nitrobenzaldehyde

Overview

Description

5-Chloro-4-methoxy-2-nitrobenzaldehyde is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups or structural motifs. For instance, the synthesis and characterization of compounds with chloro, methoxy, and nitro substituents on a benzaldehyde core are common themes across the papers .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For example, the synthesis of a complex involving 3-hydroxy-4-methoxybenzaldehyde is achieved through a solid-state reaction, which is a green synthesis approach . Another synthesis route involves the oxidation of a pyrazole derivative to yield a chloro-fluoro-methoxy substituted benzaldehyde . These methods suggest that the synthesis of 5-Chloro-4-methoxy-2-nitrobenzaldehyde could potentially be achieved through similar green chemistry approaches or by functional group transformations starting from related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-4-methoxy-2-nitrobenzaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a complex formed by 5-nitro-2-tosylaminobenzaldehyde was elucidated using X-ray structural study . Similarly, the structure of a methoxy-substituted benzaldehyde derivative was determined by X-ray analysis . These studies provide insights into the atomic packing and intermolecular interactions that could be expected for 5-Chloro-4-methoxy-2-nitrobenzaldehyde.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For example, the nitro group can participate in various chemical reactions, such as the Knoevenagel reaction, as demonstrated by the synthesis of a dinitrobenzothiophene derivative . The presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the benzaldehyde core, suggesting that 5-Chloro-4-methoxy-2-nitrobenzaldehyde would have unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The compound 4-chloroaniline-3-hydroxy-4-methoxybenzaldehyde shows a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, indicating its potential use in optical applications . The presence of different substituents can also affect properties such as melting point, solubility, and stability. These properties are essential for the practical application of the compound in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Synthetic Applications in Chemistry

5-Chloro-4-methoxy-2-nitrobenzaldehyde and its derivatives have been utilized in various synthetic applications. A notable example is the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. These compounds have been synthesized starting from 2-nitro-5-methoxybenzaldehyde, demonstrating the versatility of nitrobenzaldehyde derivatives in synthesizing complex organic molecules (Tsoungas & Searcey, 2001).

Studies in Material Science

Compounds derived from 5-Chloro-4-methoxy-2-nitrobenzaldehyde have been examined for their structural characteristics. For instance, studies have been conducted to understand the molecular structure and vibrational spectra of related compounds, using techniques like Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. These studies provide insights into the bonding features, molecular geometry, and thermodynamic properties of such compounds, which are crucial in material science and engineering (Nataraj, Balachandran, & Karthick, 2011).

Antibacterial and Antifungal Research

Derivatives of 5-Chloro-4-methoxy-2-nitrobenzaldehyde have been explored for their antibacterial and antifungal properties. For example, zinc complexes of benzothiazole-derived Schiff bases, synthesized from derivatives of nitrobenzaldehyde, have shown activity against various pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003). Similarly, novel hydrazone compounds derived from condensation reactions involving nitrobenzaldehyde derivatives have displayed effective antibacterial properties (He & Xue, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-chloro-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCGOFABDDIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282467 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

CAS RN |

75618-42-7 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)